6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}-N-phenylpyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with a 6-methyl group, an N-phenyl group, and a piperazine ring linked to a 2-methyl-1,3-benzothiazole-6-sulfonyl moiety. The piperazine linker enhances solubility and bioavailability, while the pyrimidine core provides a rigid scaffold for molecular interactions.
Properties
IUPAC Name |
6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c1-16-14-22(26-18-6-4-3-5-7-18)27-23(24-16)28-10-12-29(13-11-28)33(30,31)19-8-9-20-21(15-19)32-17(2)25-20/h3-9,14-15H,10-13H2,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCFMTNCYIISGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}-N-phenylpyrimidin-4-amine” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the primary target being the enzyme DprE1. DprE1 plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria. The downstream effects of this disruption include the loss of cell wall integrity, impaired bacterial growth, and ultimately, bacterial death.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By inhibiting the function of DprE1 and disrupting the biosynthesis of arabinogalactan, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their properties, emphasizing differences in substituents, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparisons:
Core Structure Variations :
- The target compound’s pyrimidin-4-amine core is shared with APY1 and the N-butyl-piperazinyl analog . However, APY1 lacks the sulfonyl-piperazine linkage, instead directly integrating a benzothiazole ring. This reduces its solubility compared to the target compound’s piperazine-sulfonyl bridge .
- The tetrahydropyrido-pyrimidine core in ’s compound introduces a fused ring system, likely enhancing rigidity and binding specificity for kinase targets .
Substituent Effects: Sulfonyl vs. Sulfonamide: The target compound’s benzothiazole-sulfonyl group differs from the 4-methoxybenzenesulfonamide in 923216-86-8 . Sulfonyl groups generally improve metabolic stability over sulfonamides but may reduce solubility.
Biological Activity Insights: Benzothiazole-containing analogs (e.g., APY1) demonstrate antimicrobial activity, suggesting the target compound’s benzothiazole-sulfonyl group could be leveraged for similar applications .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, similar to APY1 (condensation of benzothiazole-2-amine with pyrimidine precursors) and ’s compound (sulfonylation of piperazine intermediates) . Yields for such complex structures typically range from 50–80%, depending on purification methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
